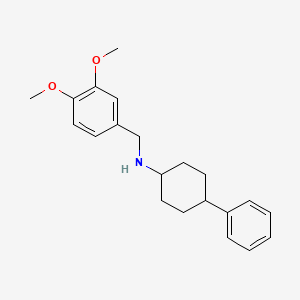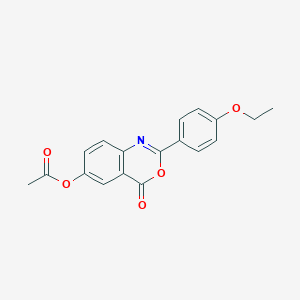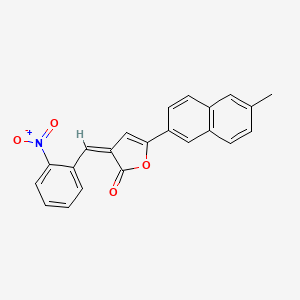
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is complex and varies depending on the specific application. In organic electronics, this compound acts as an electron donor, which can improve the performance of organic semiconductors. In biochemical assays, this compound acts as a fluorescent probe, which can be used to detect specific molecules or enzymes. In therapeutic applications, this compound acts as an inhibitor of specific enzymes and receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit specific enzymes and receptors, which can lead to changes in cellular signaling pathways. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the specific physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which makes it suitable for use in organic electronics. Another advantage is its solubility in common organic solvents, which makes it easy to handle and use in various experiments. However, one limitation is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities. In addition, the potential toxicity of this compound is still being investigated, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol. One direction is to investigate its potential as a therapeutic agent for the treatment of specific diseases. Another direction is to explore its potential as a fluorescent probe for the detection of specific molecules or enzymes. In addition, further studies are needed to investigate the toxicity and safety of this compound in various applications. Finally, there is a need for the development of new and more efficient synthesis methods for this compound to enable its widespread use in scientific research.
Synthesemethoden
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol is synthesized through a multistep reaction process. The first step involves the synthesis of 3,6-dibromo-9H-carbazole, which is then used to synthesize 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanone. This intermediate product is then reduced to yield this compound. The synthesis process is complex and requires careful handling of reagents and reaction conditions to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2-propanol has been studied for its potential applications in scientific research. This compound has shown promising results in the field of organic electronics due to its high thermal stability, good solubility, and electron-donating properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays. In addition, this compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Br2N2O/c25-17-7-9-23-20(12-17)21-13-18(26)8-10-24(21)28(23)15-19(29)14-27-11-3-5-16-4-1-2-6-22(16)27/h1-2,4,6-10,12-13,19,29H,3,5,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXKKCOJQDHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)



![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)



![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)